molecular formula C17H21NO2S B11639197 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid

3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B11639197
M. Wt: 303.4 g/mol
InChI Key: IPRSCILIVZMHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound with a complex structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfanyl group is usually achieved through nucleophilic substitution reactions, where a thiol group is introduced to the quinoline ring. The final step involves the attachment of the propanoic acid moiety, which can be done through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with proteins, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid
  • [(2,8-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]acetic acid

Uniqueness

3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanoic acid moiety. This unique structure can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

3-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C17H21NO2S/c1-4-6-13-12(3)18-16-11(2)7-5-8-14(16)17(13)21-10-9-15(19)20/h5,7-8H,4,6,9-10H2,1-3H3,(H,19,20)

InChI Key

IPRSCILIVZMHJS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.